molecular formula C8H8F2O2 B6152852 1-(3,5-difluorophenyl)ethane-1,2-diol CAS No. 1690548-56-1

1-(3,5-difluorophenyl)ethane-1,2-diol

Cat. No.: B6152852
CAS No.: 1690548-56-1
M. Wt: 174.14 g/mol
InChI Key: NJTFFIYTPAUELW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Difluorophenyl)ethane-1,2-diol is an organic compound characterized by the presence of two hydroxyl groups attached to an ethane backbone, which is further substituted with a 3,5-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Difluorophenyl)ethane-1,2-diol can be synthesized through several methods. One common approach involves the reaction of 3,5-difluorobenzaldehyde with ethylene glycol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the aldehyde group being reduced to a diol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Difluorophenyl)ethane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The diol can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the hydroxyl groups.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of 3,5-difluorobenzaldehyde or 3,5-difluorobenzophenone.

    Reduction: Formation of 1-(3,5-difluorophenyl)ethanol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(3,5-Difluorophenyl)ethane-1,2-diol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,5-difluorophenyl)ethane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, potentially leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(3,5-Difluorophenyl)ethanol: Similar structure but with one hydroxyl group.

    3,5-Difluorobenzaldehyde: Lacks the ethane-1,2-diol backbone.

    1,2-Bis(3,5-difluorophenyl)ethane-1,2-dione: Contains two phenyl groups and a diketone structure.

Uniqueness: 1-(3,5-Difluorophenyl)ethane-1,2-diol is unique due to the combination of its diol functionality and the presence of fluorine atoms, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

1690548-56-1

Molecular Formula

C8H8F2O2

Molecular Weight

174.14 g/mol

IUPAC Name

1-(3,5-difluorophenyl)ethane-1,2-diol

InChI

InChI=1S/C8H8F2O2/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3,8,11-12H,4H2

InChI Key

NJTFFIYTPAUELW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)C(CO)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.